molecular formula C18H15NO5 B12214236 N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12214236
M. Wt: 325.3 g/mol
InChI Key: IRXVRRRMWOBHPL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and a carboxamide group attached to the chromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent amidation. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves the inhibition of specific enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of protein kinases and phosphodiesterases, which are involved in cell growth and signaling. By inhibiting these enzymes, the compound can modulate cellular processes and reduce disease progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chromene core and carboxamide group, which confer specific chemical and biological properties. Its ability to inhibit multiple enzymes and signaling pathways makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15NO5/c1-22-11-7-8-13(16(9-11)23-2)19-18(21)17-10-14(20)12-5-3-4-6-15(12)24-17/h3-10H,1-2H3,(H,19,21)

InChI Key

IRXVRRRMWOBHPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)OC

Origin of Product

United States

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